Cas no 113350-54-2 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI))
![1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) structure](https://it.kuujia.com/scimg/cas/113350-54-2x500.png)
113350-54-2 structure
Nome del prodotto:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)
- 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
- bis[(1S,4R,5R)-4-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- neo-Truxilline
- 3,4-diphenyl-3-cyclobutene-1,2-dione
- 3,4-diphenylcyclobutane-1,2-dione
- 3,4-diphenylcyclobuten-1,2-dione
- 3,4-diphenylcyclobutene-1,2-dione
- 3-Cyclobutene-1, 3,4-diphenyl-
- AC1L5INR
- AC1Q6N1Z
- AR-1I6079
- CTK4F3149
- Cyclobutenedione, diphenyl-
- diphenyl-cyclobutenedione
- Diphenylcyclobutenedione
- NSC123000
- AKOS040736294
- 113350-54-2
- bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate
- 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3S,4R)-
-
- Inchi: InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3
- Chiave InChI: SYSWFFZJNZSEIZ-UHFFFAOYSA-N
- Sorrisi: COC(C1C2CCC(N2C)CC1OC(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(OC1CC2CCC(N2C)C1C(OC)=O)=O)=O)=O
Proprietà calcolate
- Massa esatta: 658.325
- Massa monoisotopica: 658.325
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 48
- Conta legami ruotabili: 12
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 112A^2
- XLogP3: 4.6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.29
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.611
1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI) Letteratura correlata
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
113350-54-2 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3S,4R)- (9CI)) Prodotti correlati
- 1296272-71-3(ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate)
- 344299-42-9(1-Bromo-2-methylpropane-3,3,3-d3)
- 1706462-63-6(6-methyl-4-(piperidin-4-yloxy)-2H-pyran-2-one)
- 125-72-4(l-DROMORAN TARTRATE)
- 1782404-66-3(2-(4-Hydroxyphenyl)-1lambda6-thiane-1,1-dione)
- 1261610-57-4(2-Amino-3-(2,3-difluorophenyl)pyridine-6-methanol)
- 2140789-80-4(2-hydroxy-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid)
- 2306262-42-8(N-methyl-1-(1-methylimidazol-4-yl)methanamine;hydrochloride)
- 403825-44-5(1-(4-Nitrophenyl)sulfonylpiperazine)
- 1248486-76-1((4-chloro-3-fluorophenyl)methyl(3-methylbutyl)amine)
Fornitori consigliati
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
